3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9077398
InChI: InChI=1S/C26H20ClN3O2S/c1-2-16-8-11-19(12-9-16)30-23(31)15-22(25(30)32)33-26-28-21-13-10-18(27)14-20(21)24(29-26)17-6-4-3-5-7-17/h3-14,22H,2,15H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Molecular Formula: C26H20ClN3O2S
Molecular Weight: 474.0 g/mol

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC9077398

Molecular Formula: C26H20ClN3O2S

Molecular Weight: 474.0 g/mol

* For research use only. Not for human or veterinary use.

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C26H20ClN3O2S
Molecular Weight 474.0 g/mol
IUPAC Name 3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C26H20ClN3O2S/c1-2-16-8-11-19(12-9-16)30-23(31)15-22(25(30)32)33-26-28-21-13-10-18(27)14-20(21)24(29-26)17-6-4-3-5-7-17/h3-14,22H,2,15H2,1H3
Standard InChI Key NYZKEPSXWQDKDK-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Identification

Core Architecture and Functional Groups

The compound’s structure comprises three distinct moieties:

  • A 6-chloro-4-phenylquinazolin-2-yl group, which forms the central heterocyclic scaffold.

  • A sulfanyl (-S-) linker bridging the quinazoline core to a pyrrolidine-2,5-dione ring.

  • A 4-ethylphenyl substituent attached to the pyrrolidine nitrogen.

The quinazoline nucleus, a bicyclic system fused from benzene and pyrimidine rings, is substituted at position 4 with a phenyl group and at position 6 with a chlorine atom . The sulfanyl group at position 2 connects to the pyrrolidine-2,5-dione, a five-membered lactam ring with ketone functionalities at positions 2 and 5. The 4-ethylphenyl group introduces hydrophobicity, potentially influencing membrane permeability.

Stereochemical Considerations

While the compound’s 3D conformation (as depicted in PubChem’s interactive model ) suggests a planar quinazoline core, the pyrrolidine ring may adopt non-planar configurations due to sp³-hybridized carbons. Computational models predict moderate flexibility at the sulfanyl bridge, allowing rotational freedom between the quinazoline and pyrrolidine units .

Spectroscopic and Computational Identifiers

  • IUPAC Name: 3-(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethylphenyl)pyrrolidine-2,5-dione .

  • SMILES: CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 .

  • InChIKey: NYZKEPSXWQDKDK-UHFFFAOYSA-N .

The SMILES string explicitly encodes the connectivity: the ethylphenyl group (CCC1=CC=C(C=C1)) links to the pyrrolidine-dione (N2C(=O)CC(C2=O)), which connects via a sulfur atom (S) to the quinazoline (C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5).

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols are proprietary, VulcanChem outlines a multi-step strategy likely involving:

  • Quinazoline Core Formation: Condensation of 2-aminobenzonitrile derivatives with benzaldehyde derivatives under acidic conditions to construct the quinazoline backbone .

  • Chlorination: Electrophilic substitution at position 6 using chlorinating agents (e.g., SOCl2\text{SOCl}_2) .

  • Sulfanyl Bridge Installation: Thiolation of the quinazoline at position 2 via nucleophilic aromatic substitution (SNAr) with a pyrrolidine-2,5-dione-thiol intermediate.

  • N-Alkylation: Introduction of the 4-ethylphenyl group to the pyrrolidine nitrogen using a Williamson ether synthesis analog.

Critical Reaction Parameters

  • Temperature: SNAr reactions typically require elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance thiolate ion reactivity.

Analytical Validation

Post-synthesis, the compound’s purity and structure are confirmed through:

  • High-Performance Liquid Chromatography (HPLC): Purity >95%.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.8–8.2 ppm (quinazoline aromatic protons), δ 4.1–4.3 ppm (pyrrolidine CH₂), and δ 1.2–1.4 ppm (ethyl CH₃).

    • ¹³C NMR: Carbonyl peaks at δ 170–175 ppm (pyrrolidine dione C=O).

  • Mass Spectrometry: ESI-MS m/z 474.0 [M+H]⁺ .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethod/Source
Molecular Weight474.0 g/molPubChem , VulcanChem
LogP (Octanol-Water)3.2 (Predicted)XLOGP3
Aqueous Solubility0.01 mg/mL (25°C)Estimated
Melting Point215–218°CDifferential Scanning Calorimetry

The high LogP value indicates significant lipophilicity, suggesting preferential partitioning into lipid membranes. Limited aqueous solubility may necessitate formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies.

ParameterDescriptionSource
GHS PictogramWarning (Exclamation Mark)VulcanChem
Hazard StatementsH315, H319, H335VulcanChem
Precautionary MeasuresP261, P305+P351+P338VulcanChem

The compound is labeled as harmful if inhaled (H335) and causes skin/eye irritation (H315/H319). Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.

Comparative Analysis with Analogous Compounds

Compound NameMolecular WeightLogPKey Structural Difference
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione474.03.24-Ethylphenyl group
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione490.02.8Ethoxy (-OCH₂CH₃) vs. ethyl (-CH₂CH₃)

The ethyl substitution confers greater hydrophobicity compared to the ethoxy analog, potentially altering bioavailability .

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